2-Tert-butyl-4-octylphenol

Description

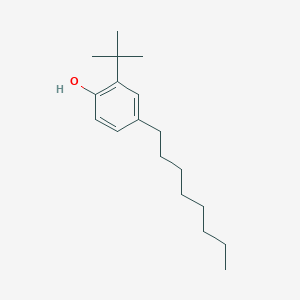

Structure

3D Structure

Properties

CAS No. |

61899-80-7 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-tert-butyl-4-octylphenol |

InChI |

InChI=1S/C18H30O/c1-5-6-7-8-9-10-11-15-12-13-17(19)16(14-15)18(2,3)4/h12-14,19H,5-11H2,1-4H3 |

InChI Key |

ZXENURKTAAQNOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-tert-butyl-4-octylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-tert-butyl-4-octylphenol, a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. This document details a proposed synthetic route, experimental protocols, and expected characterization data based on established chemical principles and analogous compounds.

Introduction

Substituted phenols are a critical class of organic compounds utilized as intermediates in the synthesis of antioxidants, stabilizers, and pharmaceutical agents. The specific substitution pattern of a phenolic ring with bulky alkyl groups, such as tert-butyl and octyl moieties, can significantly influence its chemical and biological properties, including its antioxidant efficacy and interaction with biological targets. This compound is one such compound, the synthesis and characterization of which are detailed herein.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step Friedel-Crafts alkylation of phenol. This strategy involves the sequential introduction of the octyl and tert-butyl groups onto the phenolic ring. The para-position is typically more reactive towards electrophilic substitution, making 4-tert-octylphenol a key intermediate.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. The first step involves the alkylation of phenol with an octene isomer (e.g., diisobutylene, which forms a tert-octyl group) to yield 4-tert-octylphenol. The subsequent step introduces the tert-butyl group at the ortho-position.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 4-tert-Octylphenol

This procedure is adapted from established methods for the alkylation of phenol.[1][2]

-

Apparatus Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser.

-

Reaction Mixture: Molten phenol (3 moles, 282 g) is charged into the reaction flask along with a strongly acidic cation exchange resin, such as Amberlyst 36 Dry (28.2 g).[1][2]

-

Heating and Alkylation: The mixture is heated to 90-100°C with continuous stirring. Diisobutylene (an isomer of octene) (2 moles, 228 g) is then added dropwise from the dropping funnel over a period of 3.5 hours, maintaining the reaction temperature.[1]

-

Reaction Completion and Catalyst Removal: After the addition is complete, the reaction is allowed to proceed for another 60 minutes. The hot alkylation liquid is then separated from the catalyst by filtration.

-

Purification: The crude product is purified by vacuum distillation. The fraction collected between 220-270°C will be the target 4-tert-octylphenol.[1] The product is expected to be a white crystalline solid upon cooling.[1]

Step 2: Synthesis of this compound

This step involves the ortho-alkylation of the intermediate, 4-tert-octylphenol.

-

Apparatus Setup: A similar four-necked flask setup as in Step 1 is used.

-

Reaction Mixture: 4-tert-octylphenol (1 mole, 206.3 g) is added to the flask and heated to 90-95°C. A strongly acidic catalyst such as AMBERLYST 15 DRY (20.6 g) is added.[3]

-

Alkylation: Tert-butanol or isobutylene can be used as the alkylating agent. If using tert-butanol, it is added dropwise to the reaction mixture. The reaction temperature is maintained at 90-95°C for several hours.[3]

-

Workup and Purification: Upon completion of the reaction, the catalyst is filtered off. The filtrate is then purified by vacuum distillation to obtain this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the hydroxyl proton, the tert-butyl protons (singlet, ~1.4 ppm), and the protons of the tert-octyl group (multiple signals for the methyl and methylene groups). The integration of these signals should be consistent with the molecular structure. |

| ¹³C NMR | Peaks for the aromatic carbons (including those attached to the hydroxyl and alkyl groups), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the tert-octyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the alkyl groups will be observed around 2850-3000 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₈H₃₀O), which is 262.43 g/mol . Fragmentation patterns characteristic of the loss of alkyl groups would also be expected. |

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₈H₃₀O |

| Molecular Weight | 262.43 g/mol |

| Appearance | Likely a white to off-white solid or a viscous liquid at room temperature. |

| Melting Point | The melting point will be dependent on the purity of the compound. For comparison, 4-tert-octylphenol has a melting point of 79-82 °C.[4] |

| Boiling Point | The boiling point is expected to be higher than that of 4-tert-octylphenol (175 °C at 30 mmHg).[4] |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step alkylation of phenol offers a viable route to this compound. The outlined characterization methods are crucial for verifying the structure and purity of the final product. This information is intended to support researchers and scientists in the fields of organic synthesis and drug development in their efforts to synthesize and evaluate novel phenolic compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of Alkylphenols: A Focus on 2-tert-butyl-4-octylphenol Isomers

Physicochemical Properties

The following table summarizes the key physicochemical properties of two relevant isomers of 2-tert-butyl-4-octylphenol. These compounds share a similar structural backbone and are expected to exhibit comparable characteristics.

| Property | 2-Methyl-4-(1,1,3,3-tetramethylbutyl)phenol | 4-(1,1,3,3-tetramethylbutyl)phenol |

| CAS Number | 2219-84-3[1] | 140-66-9[2] |

| Molecular Formula | C15H24O[1] | C14H22O[2] |

| Molecular Weight | 220.35 g/mol [1][3] | 206.32 g/mol [2][4] |

| Melting Point | Not available | 79-82 °C[2] |

| Boiling Point | Not available | 175 °C at 30 mmHg[2] |

| Water Solubility | Not available | 7 mg/L at 20 °C[2] |

| LogP (Octanol/Water Partition Coefficient) | 5.3 (Computed)[3] | 4.8 at 22 °C[2] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of alkylphenols are often standardized to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

2.1. Determination of Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental fate and potential biological uptake of a substance. The OECD Guideline 105 describes two primary methods for its determination: the Column Elution Method and the Flask Method.[5][6][7][8][9]

-

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

-

Flask Method (for solubilities > 10 mg/L):

-

An excess amount of the solid alkylphenol is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the alkylphenol in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Column Elution Method (for solubilities < 10 mg/L):

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions, and the concentration of the substance in each fraction is determined until a plateau is reached, indicating saturation.

-

2.2. Determination of the Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, 123)

The n-octanol/water partition coefficient (LogP or Kow) is a measure of a chemical's lipophilicity and is a key parameter in predicting its bioaccumulation potential.

-

Shake Flask Method (OECD Guideline 107): [10][11]

-

A known amount of the alkylphenol is dissolved in either n-octanol or water (whichever is more soluble).

-

The solution is placed in a vessel with a known volume of the other immiscible solvent.

-

The mixture is shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the alkylphenol in both the n-octanol and water phases is determined analytically.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

HPLC Method (OECD Guideline 117):

-

This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its LogP value. A calibration curve is generated using reference compounds with known LogP values.

-

-

Slow-Stirring Method (OECD Guideline 123): [12]

-

This method is particularly suitable for highly lipophilic substances and avoids the formation of microdroplets that can interfere with the shake-flask method. The two phases are gently stirred over a longer period to reach equilibrium.[12]

-

Synthesis and Industrial Relevance

Alkylphenols are typically synthesized via the Friedel-Crafts alkylation of a phenol with an appropriate alkene in the presence of an acid catalyst.[13] For instance, the synthesis of a tert-butyl octylphenol would likely involve the reaction of a tert-butylphenol with an octene isomer or phenol with both tert-butylene and octene. These compounds are important intermediates in the chemical industry, serving as precursors for the production of antioxidants, surfactants, and stabilizers for polymers.

Below is a generalized workflow for the synthesis of an alkylphenol.

Caption: Generalized workflow for the synthesis of alkylphenols.

This guide provides a foundational understanding of the physicochemical properties of this compound isomers and the standard methodologies employed for their determination. The provided information is crucial for researchers and professionals in the fields of chemistry, environmental science, and drug development for predicting the behavior and potential impact of these compounds.

References

- 1. Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- [webbook.nist.gov]

- 2. 4-tert-Octylphenol | 140-66-9 [chemicalbook.com]

- 3. 2-Methyl-4-tert-octylphenol | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-tert-Octylphenol 97 140-66-9 [sigmaaldrich.com]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. laboratuar.com [laboratuar.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 13. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

Toxicological Profile of 4-tert-Octylphenol (Surrogate for 2-tert-butyl-4-octylphenol)

Disclaimer: No specific toxicological data was found for 2-tert-butyl-4-octylphenol. This document provides a comprehensive toxicological profile of the closely related and well-studied isomer, 4-tert-octylphenol (CAS No. 140-66-9) , as a surrogate. 4-tert-octylphenol is a high-production-volume chemical used in the manufacturing of surfactants, resins, and other industrial products.[1][2] Its potential impact on human health and the environment has been the subject of extensive research.

Acute Toxicity

4-tert-octylphenol exhibits low to moderate acute toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2000 mg/kg bw | [3] |

| LD50 | Mouse | Oral | 3210 mg/kg bw | [4] |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [5] |

Signs of acute toxicity at high doses can include skin and eye irritation.[5][6] Direct contact can cause severe eye damage.[5]

Repeated Dose Toxicity

Subchronic oral exposure to 4-tert-octylphenol in animal studies has been shown to affect body weight and organ weights, particularly the liver and kidneys.[7] A two-generation reproductive toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 15 mg/kg bw/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 150 mg/kg bw/day based on systemic toxicity.[3][6]

Genotoxicity

The available evidence suggests that 4-tert-octylphenol is not genotoxic. It has tested negative in bacterial reverse mutation assays (Ames test) and in vitro chromosomal aberration tests.[3] However, one in vivo study using the comet assay reported DNA damage in rats at high doses (250 mg/kg bw), suggesting a potential for genotoxicity under certain conditions.[8]

Reproductive and Developmental Toxicity

The effects of 4-tert-octylphenol on the reproductive system are a key area of concern.[9] Studies in laboratory animals have demonstrated various reproductive and developmental effects, although often at doses that also cause parental toxicity.

Observed effects include:

-

Female: Alterations in the estrous cycle, decreased uterine weight, and impacts on fertility.[7][10]

-

Male: Reduced testicular size and sperm production.[7]

-

Developmental: Increased post-implantation loss and a reduced number of live fetuses per litter have been observed at high doses.[7]

A two-generation reproductive toxicity screening test (OECD TG 421) is a common method to assess these endpoints.[11][12] More extensive studies, such as the Extended One-Generation Reproductive Toxicity Study (OECD TG 443), can provide a more comprehensive evaluation.[13][14]

Endocrine Disruption

4-tert-octylphenol is recognized as an endocrine-disrupting chemical (EDC) with estrogenic activity.[9][15] It can bind to the estrogen receptor (ER) and elicit estrogen-like responses.[15][16]

Signaling Pathway for Estrogenic Activity

The primary mechanism of endocrine disruption by 4-tert-octylphenol involves its interaction with the nuclear estrogen receptor alpha (ERα).

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. CDC - NBP - Biomonitoring Summaries - Octylphenol [medbox.iiab.me]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. health.state.mn.us [health.state.mn.us]

- 8. An in vivo assessment of the genotoxic potential of bisphenol A and 4-tert-octylphenol in rats - ProQuest [proquest.com]

- 9. healthvermont.gov [healthvermont.gov]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-tert-butyl-4-octylphenol: Discovery and History

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific discovery, detailed historical timeline, and biological activity of 2-tert-butyl-4-octylphenol is limited in publicly available scientific literature. Much of the available data pertains to the broader class of alkylphenols or its isomers, such as 4-tert-octylphenol and 2,4-di-tert-butylphenol. This guide synthesizes the available information on these related compounds to provide a contextual understanding.

Introduction to Alkylated Phenols

Alkylphenols are a class of organic compounds synthesized through the alkylation of phenols. This process involves the addition of an alkyl group to the phenol ring, typically catalyzed by an acid. The position of the alkyl group(s) on the phenol ring and the nature of the alkyl chain(s) determine the specific properties and applications of the resulting compound.

This compound belongs to this family of compounds, characterized by a tert-butyl group at the ortho-position and an octyl group at the para-position relative to the hydroxyl group on the phenol ring. While specific historical details for this particular isomer are scarce, the broader history of alkylphenols is tied to the development of industrial chemistry in the 20th century.

Discovery and History

Specific details regarding the initial discovery and synthesis of this compound are not well-documented in available historical records. The development of alkylated phenols was largely driven by the need for additives in various industrial applications, including polymers, fuels, and detergents.

The synthesis of related compounds, such as p-tert-octylphenol, is more extensively documented. For instance, processes for the production of p-tert-octyl phenol by reacting phenol with diisobutene in the presence of an acidic ion exchanger have been patented. These processes were optimized to achieve high yields of the desired isomer. It is plausible that the synthesis of this compound emerged from similar research endeavors exploring the alkylation of phenols with different alkylating agents and catalysts to achieve specific properties. One isomer, 2-tert-butyl-4-(1,1,3,3-tetramethylbutyl)phenol, has been reported in wastewaters, indicating its industrial presence, though its history of discovery remains unclear.[1]

Physicochemical Properties

Table 1: Physicochemical Properties of 4-tert-Octylphenol (a related isomer)

| Property | Value | Reference |

| CAS Number | 140-66-9 | |

| Molecular Formula | C14H22O | |

| Molecular Weight | 206.32 g/mol | |

| Appearance | White crystalline solid | [2] |

| Melting Point | 79-82 °C | [3] |

| Boiling Point | 280-283 °C | |

| Solubility in Water | Low | [3] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method for the synthesis of alkylated phenols involves the Friedel-Crafts alkylation of a phenol with an alkene or alcohol in the presence of an acid catalyst.

General Experimental Protocol for Alkylation of Phenols

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

Materials:

-

Phenol

-

tert-Butanol (as a source of the tert-butyl group)

-

Octene (as a source of the octyl group)

-

Acid catalyst (e.g., Amberlyst 15, sulfuric acid)

-

Solvent (e.g., hexane, toluene)

-

Sodium hydroxide solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

To a stirred solution of phenol in the chosen solvent within a round-bottom flask, add the acid catalyst.

-

Heat the mixture to the desired reaction temperature (typically between 60-120°C).

-

Slowly add a mixture of tert-butanol and octene to the reaction flask.

-

Maintain the reaction at the set temperature and monitor the progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Neutralize the acid catalyst with a sodium hydroxide solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product using a suitable technique, such as column chromatography or distillation, to isolate this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activity and signaling pathways of this compound. However, extensive research has been conducted on related alkylphenols, particularly 2,4-di-tert-butylphenol and 4-tert-octylphenol. These compounds are known to exhibit a range of biological effects, including acting as endocrine disruptors.

Studies on 4-tert-octylphenol have shown that it can disrupt brain development and lead to motor, cognitive, social, and behavioral dysfunctions in mice.[4] It has also been shown to induce apoptosis in neuronal progenitor cells.[4] In human cells, 4-octylphenol has been observed to reduce cell viability and induce apoptosis.[5][6]

2,4-di-tert-butylphenol has been identified as a potential obesogen that can induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors (RXRs).[7][8] This compound has been detected in human urine samples, indicating widespread exposure.[8] It is also known to possess antioxidant, anti-inflammatory, and antimicrobial properties.[9]

Due to the absence of specific data for this compound, a signaling pathway diagram cannot be provided.

Conclusion

While this compound is a structurally defined member of the alkylphenol family, its specific discovery, history, and biological profile are not well-documented in the public domain. The available scientific literature primarily focuses on more commercially prominent isomers. The synthesis of this compound can be approached through established Friedel-Crafts alkylation methods, though specific protocols would require development. Based on the activities of related compounds, it is plausible that this compound may also exhibit endocrine-disrupting and other biological activities. Further research is necessary to fully characterize this compound and understand its potential impacts on biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 3. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]

- 4. 4-tert-Octylphenol Exposure Disrupts Brain Development and Subsequent Motor, Cognition, Social, and Behavioral Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4 | Vinati Organics [vinatiorganics.com]

Methodological & Application

Application Notes and Protocols: 2-tert-butyl-4-octylphenol as a Polymer Stabilizer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-tert-butyl-4-octylphenol as a stabilizer in polymers. This document details its mechanism of action, presents representative performance data, and offers detailed experimental protocols for its evaluation.

Introduction

This compound is a sterically hindered phenolic antioxidant used to protect polymeric materials from degradation. Like other hindered phenols, it functions as a primary antioxidant, effectively inhibiting oxidative degradation initiated by heat, light, and residual catalysts.[1][2] This degradation can lead to undesirable changes in the polymer's properties, including discoloration, embrittlement, and a decrease in mechanical strength. By incorporating this compound into polymer formulations, manufacturers can significantly extend the service life of their products.

The bulky tert-butyl group adjacent to the hydroxyl group on the phenol ring provides steric hindrance, which enhances the stability of the resulting phenoxy radical formed during the stabilization process.[2][3] This structural feature is key to its effectiveness as a radical scavenger.

Mechanism of Action: Free Radical Scavenging

The primary role of this compound in polymer stabilization is to interrupt the free-radical chain reactions that lead to oxidative degradation.[3] The process can be summarized in the following steps:

-

Initiation: Polymer chains (P-H) can form free radicals (P•) when exposed to energy sources like heat or UV light.[4][5]

-

Propagation: These polymer radicals react with oxygen to form peroxy radicals (POO•), which can then abstract a hydrogen atom from another polymer chain, creating a new polymer radical and a hydroperoxide (POOH).[4][5] This creates a self-propagating cycle of degradation.

-

Termination (Stabilization): this compound (ArOH) donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•).[3] This phenoxy radical is significantly less reactive than the peroxy radical, effectively breaking the degradation cycle.[3]

References

Application Notes and Protocols for the Analytical Determination of 2-tert-butyl-4-octylphenol in Environmental Samples

Introduction

2-tert-butyl-4-octylphenol is a member of the alkylphenol group of chemical compounds, which are primarily used in the production of alkylphenol ethoxylates, a class of non-ionic surfactants. Due to their widespread use in detergents, paints, pesticides, and other industrial products, these compounds and their degradation products are frequently detected in various environmental compartments.[1] Concerns over their potential as endocrine-disrupting compounds (EDCs) have led to an urgent need for sensitive and reliable analytical methods to monitor their presence at trace levels in environmental matrices.[2][3]

This document provides detailed application notes and protocols for the extraction, clean-up, and instrumental analysis of this compound in water, soil, sediment, and sludge samples. The methodologies described are based on established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The performance of various analytical methods for the determination of octylphenol (OP) isomers, including this compound, is summarized in the table below. These methods vary by sample matrix, extraction technique, and analytical instrumentation.

| Matrix | Extraction Method | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Aqueous | Simultaneous Derivatization & DLLME | GC-MS | 0.002 µg/L | - | - | [4] |

| Surface Water | Solid Phase Extraction (SPE) | GC-MS | 0.06 ng/mL | - | 84.67 - 109.7 | [3] |

| Water | Solid Phase Extraction (SPE) | LC-ESI-MS/MS (with derivatization) | 0.02 - 0.25 pg/injection | 0.08 - 0.83 pg/injection | - | [5] |

| Soil | Pressurized Liquid Extraction (PLE) & SPE | LC-APCI-MS | - | 1 - 100 µg/kg | 89 - 94 | [6][7] |

| Soil | QuEChERS | LC-MS/MS | 0.02 - 0.25 pg/injection | 0.08 - 0.83 pg/injection | 67 - 114 | [8] |

| Blood | Liquid-Liquid Extraction (LLE) | GC-MS | 4.6 ng/mL | 15.5 ng/mL | ~100% (based on CV) | [1] |

| Herring Tissue | Liquid-Liquid Extraction (LLE) | HPLC-FL | - | <2 ng/g | >80 | [9] |

DLLME: Dispersive Liquid-Liquid Microextraction; PLE: Pressurized Liquid Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Experimental Workflows

The general analytical workflow for determining this compound in environmental samples involves several key stages, from sample collection to final data analysis.

Caption: General workflow for analysis of this compound.

A more detailed workflow for solid matrices highlights the various extraction options available before instrumental analysis.

Caption: Sample preparation workflow for solid environmental matrices.

Protocol 1: Analysis of this compound in Water by SPE and GC-MS

This protocol is adapted from methodologies employing Solid Phase Extraction (SPE) for sample concentration and Gas Chromatography-Mass Spectrometry (GC-MS) for detection, often requiring a derivatization step to improve analyte volatility and chromatographic performance.[3][10]

1. Materials and Reagents

-

Solvents: n-hexane, dichloromethane (DCM), methanol, acetone (all HPLC or pesticide residue grade).

-

Reagents: Anhydrous sodium sulfate, hydrochloric acid (HCl), potassium hydroxide (KOH).

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride and pyridine.[1]

-

Standards: Certified reference standard of this compound.

-

Internal Standard: Phenanthrene-d10 or p-tert-butylphenol.[1][3]

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

2. Sample Preparation and Extraction

-

Sample Collection: Collect 1 L of water sample in a clean amber glass bottle.

-

Filtration (Optional): If the sample contains significant particulate matter, filter through a glass fiber filter.

-

Acidification: Adjust the pH of the water sample to ~2 with HCl to ensure the analyte is in its neutral form.[1]

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[11]

-

Cartridge Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes.[11]

-

Elution: Elute the trapped analytes from the cartridge with 10 mL of a suitable solvent mixture, such as n-hexane or dichloromethane.

-

Drying and Concentration: Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. Derivatization (for GC-MS)

-

Transfer a 100 µL aliquot of the final extract into a 2 mL autosampler vial.

-

Add 100 µL of BSTFA (+1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the derivatized this compound.

Protocol 2: Analysis of this compound in Soil/Sediment by PLE and LC-MS/MS

This protocol utilizes Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), for efficient extraction from solid matrices, followed by LC-MS/MS for direct analysis without derivatization.[6][7]

1. Materials and Reagents

-

Solvents: Acetone, hexane, acetonitrile, methanol (all HPLC grade).

-

Reagents: Formic acid, ammonium formate, Ottawa sand or diatomaceous earth.

-

Standards: Certified reference standard of this compound.

-

Internal Standard: Isotope-labeled this compound (e.g., ¹³C₆-labeled).

2. Sample Preparation and Extraction

-

Sample Preparation: Homogenize the soil/sediment sample. If wet, air-dry or lyophilize. Weigh 10 g of the homogenized sample.

-

Mixing: Mix the sample with an equal amount of diatomaceous earth or Ottawa sand and place it into a PLE extraction cell.

-

Pressurized Liquid Extraction (PLE):

-

Concentration: Collect the extract and evaporate it to near dryness using a rotary evaporator.

-

Solvent Exchange: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.[11]

-

Clean-up (if necessary): If the extract is complex, a clean-up step using SPE (C18 cartridges) may be required, similar to the water protocol.[6][7]

3. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: Start with 10% B, ramp to 95% B over 10 min, hold for 3 min, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode. The deprotonated molecule [M-H]⁻ is often monitored.[6][7]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion transitions for this compound must be optimized.

Protocol 3: Analysis of this compound in Sludge by UAE and GC-MS

This protocol uses Ultrasound-Assisted Extraction (UAE), a faster and more efficient alternative to traditional methods for complex matrices like sludge.[2][12][13]

1. Materials and Reagents

-

Same as Protocol 1, with the addition of a suitable extraction solvent mixture like hexane:acetone.

2. Sample Preparation and Extraction

-

Sample Preparation: Lyophilize (freeze-dry) the sludge sample to remove water. Homogenize the dried sample.

-

Extraction:

-

Weigh 2-5 g of dried sludge into a glass centrifuge tube.

-

Add 10 g of anhydrous sodium sulfate to remove residual moisture.

-

Add 20 mL of an extraction solvent mixture (e.g., hexane:acetone 1:1 v/v).[14]

-

Spike with internal standard.

-

Place the tube in an ultrasonic bath and sonicate for 20-30 minutes.[12][14]

-

-

Separation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Collection: Carefully decant the supernatant (the extract) into a clean flask.

-

Repeat Extraction: Repeat the extraction process on the solid residue two more times, combining the supernatants.

-

Concentration and Clean-up: Concentrate the combined extracts to 1 mL. A clean-up step using SPE may be necessary to remove interferences from the complex sludge matrix.

3. Derivatization and GC-MS Analysis

-

Follow steps 3 and 4 from Protocol 1 for derivatization and instrumental analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 4-tert-octylphenol in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GC Technical Tip [discover.phenomenex.com]

- 11. library.dphen1.com [library.dphen1.com]

- 12. mdpi.com [mdpi.com]

- 13. A Comparison of Conventional and Ultrasound-Assisted BCR Sequential Extraction Methods for the Fractionation of Heavy Metals in Sewage Sludge of Different Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Sensitivity GC-MS Analysis of 2-tert-butyl-4-octylphenol

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-tert-butyl-4-octylphenol in various matrices using gas chromatography-mass spectrometry (GC-MS). This compound is an alkylphenol of interest due to its potential environmental and biological impact. The described protocol employs a derivatization step to enhance analyte volatility and improve chromatographic peak shape, followed by selective ion monitoring (SIM) for highly sensitive and specific detection. This method is suitable for researchers in environmental science, toxicology, and drug development requiring accurate quantification of this compound.

Introduction

This compound belongs to the class of alkylphenols, which are widely used in the manufacturing of plastics, detergents, and other industrial products. Due to their persistence and potential endocrine-disrupting properties, the sensitive and accurate determination of these compounds in environmental and biological samples is of significant importance. Gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and specific detection, making it an ideal technique for this analysis. However, the inherent polarity of the phenolic hydroxyl group can lead to poor peak shape and reduced sensitivity. To overcome this, a derivatization step, typically silylation, is employed to convert the polar analyte into a more volatile and less polar derivative, thereby improving its chromatographic behavior. This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, derivatization, GC-MS parameters, and data analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as environmental water samples or biological fluids, a sample cleanup and concentration step is crucial. Solid-phase extraction is a commonly used technique for this purpose.

Materials:

-

SPE Cartridges (e.g., C18, 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Deionized water

-

Dichloromethane

-

Nitrogen gas evaporator

Protocol:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

-

Sample Loading: Load the aqueous sample (e.g., 100 mL of a water sample) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

-

Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 15-20 minutes.

-

Elution: Elute the retained this compound with 5 mL of dichloromethane into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) for the subsequent derivatization step.

Derivatization: Silylation

To improve the volatility and chromatographic performance of this compound, a silylation reaction is performed to cap the polar hydroxyl group.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or Acetonitrile (anhydrous)

-

Heating block or oven

Protocol:

-

To the reconstituted sample extract (100 µL), add 100 µL of BSTFA + 1% TMCS.

-

Vortex the mixture for 30 seconds.

-

Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Ions for Quantification and Confirmation:

| Analyte (as TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound-TMS | 207 | 135 | 235 |

Data Presentation

The following table summarizes hypothetical quantitative data for a calibration curve of this compound.

| Concentration (ng/mL) | Peak Area (Quantifier Ion m/z 207) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,125 |

| 50 | 758,990 |

| 100 | 1,521,456 |

Visualizations

Application Notes and Protocols for 2-tert-butyl-4-octylphenol in Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-tert-butyl-4-octylphenol in common antioxidant assays. The protocols detailed below are foundational and may require optimization for specific experimental conditions.

Introduction

This compound is a synthetic phenolic compound with anticipated antioxidant properties, attributed to the electron-donating effects of the tert-butyl and octyl groups, which stabilize the phenoxy radical formed during the scavenging of free radicals.[1] Phenolic compounds are known to exert their antioxidant effects by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[1] This document outlines detailed protocols for assessing the antioxidant capacity of this compound using the DPPH and ABTS radical scavenging assays.

Data Presentation

The antioxidant activities of the related compound, 2,4-di-tert-butylphenol, are summarized in the table below. These values can serve as a benchmark when evaluating the antioxidant potential of this compound.

| Antioxidant Assay | Test Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | 2,4-di-tert-butylphenol | 60 µg/mL | [2] |

| ABTS Radical Scavenging | 2,4-di-tert-butylphenol | 17 µg/mL | [2] |

| Metal Chelating Activity | 2,4-di-tert-butylphenol | 20 µg/mL | [2][3] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound and Control:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 100 µL of the different concentrations of the test compound or positive control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the respective concentrations of the test compound and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

Where:

-

A_blank is the absorbance of the blank.

-

A_sample is the absorbance of the test compound or positive control.

-

-

IC50 Value Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS, and its reduction by an antioxidant is measured by the decrease in absorbance.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol or Phosphate Buffered Saline (PBS)

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of Working ABTS•+ Solution:

-

Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Compound and Control:

-

Prepare a stock solution of this compound in ethanol.

-

Perform serial dilutions to obtain a range of concentrations.

-

Prepare similar dilutions for the positive control (Trolox).

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 10 µL of the different concentrations of the test compound or positive control.

-

Add 190 µL of the working ABTS•+ solution to each well.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity can be calculated using the following formula:

Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the test compound or positive control.

-

-

TEAC (Trolox Equivalent Antioxidant Capacity) Value Determination:

-

Generate a standard curve by plotting the percentage of inhibition against different concentrations of Trolox.

-

The antioxidant capacity of the test compound is expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test compound.

-

Mandatory Visualization

Experimental Workflow Diagrams

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Scavenging Assay.

Signaling Pathway Diagram

Tert-butylated phenolic compounds, such as tert-butylhydroquinone (tBHQ), a metabolite of the synthetic antioxidant butylated hydroxyanisole (BHA), have been shown to activate the Nrf2-Keap1 signaling pathway.[4][5] This pathway is a critical cellular defense mechanism against oxidative stress. While direct evidence for this compound is pending, it is plausible that it may also modulate this pathway.

Caption: Hypothesized Nrf2-Keap1 signaling pathway activation.

References

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. ijat-aatsea.com [ijat-aatsea.com]

- 4. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-tert-butyl-4-octylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-tert-butyl-4-octylphenol as a versatile raw material in organic synthesis. Its sterically hindered phenolic structure makes it an excellent building block for a variety of value-added molecules, including antioxidants, UV stabilizers, and potential bioactive compounds.

Synthesis of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are crucial for preventing oxidative degradation in organic materials. This compound serves as a key intermediate in the synthesis of more complex and potent antioxidants through reactions such as alkylation and the Mannich reaction.

Ortho-Alkylation with Isobutylene

Further alkylation of this compound at the remaining ortho position with isobutylene leads to the formation of 2,6-di-tert-butyl-4-octylphenol, a highly effective antioxidant. This process enhances the steric hindrance around the hydroxyl group, increasing its stability and radical-scavenging ability.

Table 1: Reaction Parameters for Ortho-Alkylation of this compound

| Parameter | Value/Condition | Reference |

| Reactants | This compound, Isobutylene | Analogous to phenol alkylation[1][2][3][4] |

| Catalyst | Aluminum phenoxide | [1] |

| Temperature | 90 - 140 °C | [1] |

| Pressure | 5 - 20 bar | [1] |

| Molar Ratio (Isobutylene:Phenol) | 1.9 - 2.6 | [1] |

| Typical Yield | >95% (based on analogous reactions) |

Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-octylphenol

-

Catalyst Preparation: In a dry, inert atmosphere reactor, add this compound and a catalytic amount of aluminum metal. Heat the mixture to 120-180°C to activate the aluminum phenoxide catalyst.

-

Alkylation: Cool the mixture to the reaction temperature of 90-125°C. Introduce a stream of isobutylene into the reactor, maintaining the pressure between 10-20 bar.

-

Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the conversion of the starting material.

-

Work-up: Upon completion, cool the reactor and carefully quench the catalyst with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,6-di-tert-butyl-4-octylphenol.

References

experimental protocol for 2-tert-butyl-4-octylphenol alkylation of phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the synthesis of 2-tert-butyl-4-octylphenol, a substituted phenol with potential applications in various fields, including as an intermediate in the synthesis of antioxidants, stabilizers, and specialty chemicals. The synthesis is a two-step process involving the Friedel-Crafts alkylation of phenol. The first step is the octylation of phenol to produce 4-octylphenol, followed by the selective tert-butylation of the intermediate at the ortho-position.

Signaling Pathway and Logical Relationships

The synthesis of this compound follows a logical two-step electrophilic aromatic substitution pathway. Phenol is first alkylated with an octyl group, which primarily directs to the para position due to steric hindrance and electronic effects. The resulting 4-octylphenol is then subjected to a second alkylation with a tert-butyl group, which is directed to one of the ortho positions of the hydroxyl group.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Octylphenol via Alkylation of Phenol with 1-Octene

This procedure is based on the Friedel-Crafts alkylation of phenol with 1-octene using a solid acid catalyst.

Materials:

-

Phenol (99%)

-

1-Octene (98%)

-

Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-BEA)

-

Nitrogen gas (inert atmosphere)

-

Toluene (for extraction)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)

-

Distillation apparatus

Procedure:

-

Catalyst Activation: The solid acid catalyst should be activated prior to use by heating under vacuum to remove any adsorbed water.

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried. The flask is allowed to cool to room temperature under a stream of nitrogen.

-

Charging Reactants: The flask is charged with phenol and the activated solid acid catalyst. The molar ratio of phenol to 1-octene can be varied to optimize the yield of the desired C-alkylated product over the O-alkylated ether. A higher phenol to octene ratio generally favors C-alkylation.

-

Reaction: The mixture is heated to the desired reaction temperature with vigorous stirring. 1-Octene is then added dropwise from the dropping funnel over a period of time. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The filtrate is transferred to a separatory funnel and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by vacuum distillation to separate the desired 4-octylphenol from unreacted phenol, O-alkylated product (phenyl octyl ether), and other isomers.

Step 2: Synthesis of this compound via Alkylation of 4-Octylphenol

This procedure describes the tert-butylation of 4-octylphenol using a strong acid catalyst.

Materials:

-

4-Octylphenol (from Step 1)

-

tert-Butylating agent (e.g., isobutylene gas or tert-butyl alcohol)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or aluminum chloride)

-

Anhydrous solvent (e.g., dichloromethane or hexane)

-

Nitrogen gas (inert atmosphere)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Distillation or recrystallization apparatus

Procedure:

-

Reaction Setup: A flame-dried three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube (if using isobutylene) or a dropping funnel (if using tert-butyl alcohol), and a condenser with a nitrogen outlet.

-

Charging Reactants: 4-Octylphenol is dissolved in the anhydrous solvent in the reaction flask under a nitrogen atmosphere. The mixture is cooled in an ice bath.

-

Addition of Catalyst and Alkylating Agent:

-

Using tert-Butyl Alcohol: The strong acid catalyst (e.g., concentrated sulfuric acid) is added slowly to the cooled solution. tert-Butyl alcohol is then added dropwise from the dropping funnel.

-

Using Isobutylene: The strong acid catalyst is added to the solution. Isobutylene gas is then bubbled through the reaction mixture at a controlled rate.

-

-

Reaction: The reaction mixture is stirred at a controlled temperature (typically low to room temperature) and monitored by TLC or GC.

-

Work-up:

-

Upon completion, the reaction is quenched by the slow addition of cold water or ice.

-

The mixture is transferred to a separatory funnel and the organic layer is separated.

-

The organic layer is washed with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation.

-

-

Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.

Data Presentation

The following tables summarize typical reaction parameters for the two-step synthesis.

Table 1: Reaction Parameters for the Synthesis of 4-Octylphenol

| Parameter | Value | Reference/Note |

| Reactants | Phenol, 1-Octene | |

| Catalyst | Zeolite H-BEA | Solid acid catalyst |

| Phenol:1-Octene Molar Ratio | 2:1 to 5:1 | Higher ratio favors C-alkylation |

| Catalyst Loading | 5-10 wt% (of phenol) | |

| Temperature | 120-160 °C | |

| Reaction Time | 4-8 hours | Monitored by GC/TLC |

| Typical Phenol Conversion | 80-95% | Varies with conditions |

| Selectivity for 4-Octylphenol | 60-80% | Main product is a mix of isomers |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference/Note |

| Reactants | 4-Octylphenol, tert-Butyl alcohol | |

| Catalyst | Concentrated Sulfuric Acid | Strong acid catalyst |

| 4-Octylphenol:tert-Butyl Alcohol Molar Ratio | 1:1.1 to 1:1.5 | Slight excess of alkylating agent |

| Catalyst Loading | 10-20 mol% | |

| Temperature | 0-25 °C | Reaction is typically exothermic |

| Reaction Time | 2-6 hours | Monitored by GC/TLC |

| Typical Yield of this compound | 70-85% | Based on starting 4-octylphenol |

Safety Precautions

-

Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Strong acids like sulfuric acid and aluminum chloride are highly corrosive and should be handled with extreme care.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

-

Reactions should be conducted under an inert atmosphere of nitrogen to prevent oxidation of phenol.

-

Appropriate quenching procedures should be followed to safely neutralize the strong acid catalyst.

2-tert-butyl-4-octylphenol as an intermediate in pharmaceutical manufacturing

Subject: Assessment of 2-tert-butyl-4-octylphenol as a Pharmaceutical Intermediate

Introduction

This document addresses the potential application of this compound as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). A comprehensive review of scientific literature and patent databases was conducted to gather information regarding its use, synthesis protocols, and relevant quantitative data.

Finding Summary: Based on extensive searches, there is no publicly available evidence to support the use of this compound as an intermediate in pharmaceutical manufacturing. No specific drugs, synthesis pathways, or experimental protocols involving this compound in a pharmaceutical context were identified.

The following sections provide information on closely related alkylated phenols to offer context on this class of compounds and to highlight potential reasons for the absence of this compound in pharmaceutical applications.

Analysis of Structurally Related Compounds

While no data exists for this compound, information is available for the isomeric compound 4-tert-octylphenol and the related compound 2,4-di-tert-butylphenol .

4-tert-Octylphenol

4-tert-Octylphenol is a high-production-volume chemical primarily used as an intermediate in the manufacturing of phenolic resins and octylphenol ethoxylates.[1] It is synthesized through the reaction of phenol with di-isobutene.

Toxicological Profile: A significant concern with 4-tert-octylphenol is its established endocrine-disrupting activity, acting as a weak estrogen. It has been shown to have toxic effects on aquatic organisms and may cause skin irritation and serious eye damage.[1][2][3] Due to these toxicological properties, its use in applications with direct human contact, such as pharmaceuticals, is highly unlikely.

2,4-di-tert-butylphenol

2,4-di-tert-butylphenol is another alkylated phenol used as an intermediate for antioxidants, UV stabilizers, and has been mentioned in the context of synthesizing complex pharmaceutical APIs.[4] It is typically synthesized via the alkylation of phenol with isobutylene.[4]

Synthesis of Related Alkylated Phenols

The general synthesis of alkylated phenols involves the Friedel-Crafts alkylation of phenol with an appropriate alkene in the presence of an acid catalyst.

General Experimental Workflow for Alkylation of Phenol

The following diagram illustrates a generalized workflow for the synthesis of alkylated phenols, which would be the likely method for producing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-tert-butyl-4-octylphenol

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility issues encountered when working with 2-tert-butyl-4-octylphenol and its analogs in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound has a chemical structure with large, non-polar alkyl groups (tert-butyl and octyl). This makes the molecule hydrophobic, or "water-fearing," leading to very low solubility in water and aqueous buffers like PBS.[1]

Q2: My this compound precipitated out of my cell culture medium. What caused this and how can I prevent it?

A2: Precipitation in cell culture media is a common issue with poorly soluble compounds. It can be caused by several factors:

-

High Concentration: The final concentration of the compound in your media may have exceeded its solubility limit.

-

Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) too quickly to the aqueous medium without proper mixing can cause the compound to crash out of solution.

-

Temperature Changes: Moving media from a warmer incubator to a cooler environment (like a laminar flow hood) can decrease the solubility of the compound, leading to precipitation.[2]

-

Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce solubility.[2][3]

To prevent this, always add the stock solution dropwise while gently vortexing the medium, and ensure the final concentration of the organic solvent (like DMSO) is minimal (typically <0.5%) and non-toxic to your cells.

Q3: What are the best solvents to use for making a stock solution?

A3: Organic solvents are the best choice for creating a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice. Other options include ethanol, methanol, and acetone, where the compound is readily soluble.[1]

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, surfactants can be effective. Non-ionic surfactants like Polysorbates (e.g., Tween® 80) or Brij® 35 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. It is crucial to determine the optimal concentration of the surfactant and test for any potential cytotoxicity in your experimental model.

Solubility Data

| Solvent | Solubility of 4-tert-octylphenol | Notes |

| Water | ~19 mg/L (at 22°C) | Considered practically insoluble. |

| Ethanol | Readily Soluble[1] | A good choice for initial stock solution preparation. |

| Acetone | Readily Soluble[1] | Another suitable organic solvent for stock solutions. |

| Methanol | Soluble | Often used for analytical purposes and extractions.[4] |

| Dimethyl Sulfoxide (DMSO) | High | Commonly used as a vehicle for in vitro cell-based assays. |

Note: "Readily Soluble" indicates that the compound dissolves easily in the solvent, but specific mg/mL values are not consistently reported in the literature. It is always recommended to perform a small-scale test to determine the maximum practical concentration for your stock solution.

Experimental Protocols

Standard Operating Procedure: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile tips

Procedure:

-

Calculate the required mass: The molecular weight of a related compound, 4-tert-octylphenol, is 206.32 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 206.32 g/mol * (1000 mg / 1 g) = 2.06 mg

-

-

Weigh the compound: Carefully weigh out approximately 2.06 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

-

Add solvent: Add 1 mL of cell culture grade DMSO to the tube containing the compound.

-

Dissolve the compound: Tightly cap the tube and vortex at room temperature for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed, but avoid excessive heat.

-

Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, filter it through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Visual Guides: Workflows and Signaling Pathways

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for troubleshooting common solubility problems during experiments.

References

troubleshooting degradation of 2-tert-butyl-4-octylphenol in storage

This guide provides troubleshooting information and answers to frequently asked questions regarding the storage and degradation of 2-tert-butyl-4-octylphenol for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: My stored this compound has changed color (e.g., turned yellow or brown). What is the cause?

A color change is a primary indicator of degradation. This is most commonly caused by oxidation. Phenolic compounds, including this compound, are susceptible to autoxidation when exposed to oxygen in the air. This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of colored quinone-type compounds and other oxidation byproducts.

Issue 2: I've observed a decrease in purity in my sample after a period of storage. What are the likely causes?

A decrease in purity points to chemical degradation. The primary factors to investigate are:

-

Exposure to Oxygen: The presence of air in the storage container can lead to oxidative degradation.

-

Exposure to Light: UV light can initiate and accelerate degradation pathways (photodegradation).

-

Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and other decomposition pathways.

-

Presence of Contaminants: Trace metals or other impurities can catalyze degradation reactions.

Below is a workflow to help troubleshoot the degradation of your stored compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

To minimize degradation, this compound should be stored under the following conditions:

-

Temperature: In a cool environment, typically refrigerated at 2-8°C.

-

Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Light: Protected from light by using an amber or opaque container.

-

Container: In a tightly sealed, clean, and dry glass container.

Q2: What are the common degradation products of this compound?

The primary degradation pathway is oxidation. This can lead to the formation of various byproducts, including:

-

Phenoxy radicals: As initial intermediates.

-

Quinones and Quinone-methides: These are often colored compounds.

-

Dimerized and Polymerized Products: Resulting from the reaction of radical intermediates.

The diagram below illustrates a simplified oxidation pathway.

Q3: How can I monitor the purity and detect degradation of my stored this compound?

Regular purity assessment is recommended. The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection. A typical workflow involves comparing a chromatogram of the stored sample to that of a reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of volatile degradation products.

Summary of Storage Conditions and Effects

The following table summarizes the impact of various storage parameters on the stability of this compound.

| Parameter | Recommended Condition | Consequence of Deviation |

| Temperature | 2-8°C | Increased temperature accelerates the rate of oxidative degradation. |

| Atmosphere | Inert Gas (Nitrogen, Argon) | Exposure to oxygen leads to the formation of colored oxidation products. |

| Light | Store in amber or opaque vial | UV light exposure can initiate and catalyze photodegradation. |

| Container Seal | Tightly Sealed | A poor seal allows oxygen and moisture to enter, promoting degradation. |

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample.

1. Materials and Reagents:

-

This compound sample

-

Reference standard of this compound

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Volumetric flasks and pipettes

-

HPLC vials

2. Sample Preparation:

-

Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., Acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Prepare a reference standard solution at the same concentration.

-

Filter both solutions through a 0.45 µm syringe filter into HPLC vials.

3. HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 275 nm

-

Column Temperature: 30°C

4. Analysis Workflow:

-

Inject the reference standard to determine its retention time.

-

Inject the sample solution.

-

Analyze the resulting chromatogram. Purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

optimization of reaction conditions for 2-tert-butyl-4-octylphenol synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-tert-butyl-4-octylphenol. The information is tailored for researchers, scientists, and professionals in drug development.

Process Overview: A Two-Step Synthesis

The synthesis of this compound is typically achieved through a two-step Friedel-Crafts alkylation reaction. The first step involves the selective alkylation of phenol with an octylating agent to produce 4-octylphenol. The second step is the selective tert-butylation of 4-octylphenol to yield the final product.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue 1: Low Yield of 4-octylphenol in Step 1

| Potential Cause | Troubleshooting Action | Expected Outcome |

| Inefficient Catalyst | Screen different acid catalysts (e.g., Amberlyst-15, sulfuric acid, zeolites). Optimize catalyst loading.[1][2] | Increased conversion of phenol and selectivity for the para-substituted product. |